Trifluoperazine sulfoxide

描述

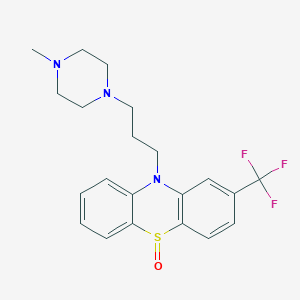

Trifluoperazine sulfoxide is a derivative of trifluoperazine, a phenothiazine antipsychotic medication primarily used to treat schizophrenia and anxiety disorders. This compound is formed through the oxidation of trifluoperazine and retains some of its pharmacological properties. It is of interest in both pharmaceutical research and clinical applications due to its unique chemical structure and potential therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions: Trifluoperazine sulfoxide can be synthesized through the oxidation of trifluoperazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature to ensure the selective formation of the sulfoxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, solvent choice, and oxidizing agent concentration, to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.

化学反应分析

Types of Reactions: Trifluoperazine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.

Reduction: Reduction reactions can revert the sulfoxide back to the parent trifluoperazine.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Oxidation: Trifluoperazine sulfone.

Reduction: Trifluoperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Anticancer Applications

1. Triple-Negative Breast Cancer (TNBC)

Recent studies have highlighted the effectiveness of trifluoperazine in suppressing tumor growth and brain metastasis in triple-negative breast cancer models. In vitro experiments demonstrated that trifluoperazine induces G0/G1 cell cycle arrest and stimulates apoptosis through reactive oxygen species-mediated pathways. In vivo studies confirmed that it significantly inhibited tumor growth without detectable side effects, suggesting its potential as a therapeutic agent for aggressive forms of breast cancer .

2. Urothelial Carcinoma

Trifluoperazine has also been investigated for its role in overcoming cisplatin resistance in urothelial carcinoma. Research indicates that trifluoperazine can reduce the expression of the anti-apoptotic protein B-cell lymphoma-extra large, thereby enhancing the cytotoxic effects of cisplatin on resistant cancer cells. In vivo models demonstrated that trifluoperazine effectively suppressed tumor growth in cisplatin-resistant xenografts, indicating its utility as a second-line therapy .

Case Studies

Radioimmunoassay Development

A significant advancement in the study of trifluoperazine sulfoxide is the development of a radioimmunoassay (RIA) method to quantify its plasma concentrations. This assay allows for sensitive detection of the sulfoxide metabolite, facilitating further research into its pharmacokinetics and therapeutic potential .

作用机制

Trifluoperazine sulfoxide exerts its effects by interacting with various molecular targets and pathways. It primarily acts as an antagonist of dopamine receptors, particularly the D2 subtype, in the brain. This interaction leads to the modulation of neurotransmitter release and the inhibition of dopaminergic signaling, which is beneficial in the treatment of psychotic disorders. Additionally, this compound has been shown to inhibit calmodulin, a calcium-binding protein involved in various cellular processes, thereby affecting cell proliferation and apoptosis.

相似化合物的比较

Trifluoperazine: The parent compound, used primarily as an antipsychotic medication.

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: A phenothiazine antipsychotic with a similar mechanism of action.

Comparison: Trifluoperazine sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical and pharmacological properties. Compared to trifluoperazine, the sulfoxide derivative may exhibit different metabolic stability and bioavailability. Chlorpromazine and fluphenazine, while similar in their antipsychotic effects, differ in their chemical structures and specific receptor binding profiles, leading to variations in their therapeutic and side effect profiles.

生物活性

Trifluoperazine sulfoxide is a metabolite of the antipsychotic drug trifluoperazine, primarily known for its use in treating schizophrenia and other psychiatric disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential based on diverse research findings.

This compound acts primarily as an antagonist at several key receptors in the central nervous system:

- Dopamine D2 Receptor : It inhibits dopaminergic activity, which is crucial in managing psychotic symptoms.

- Alpha-1A Adrenergic Receptor : By blocking this receptor, it modulates adrenergic signaling, impacting mood and anxiety levels.

- Calmodulin Interaction : this compound has reduced affinity for calmodulin compared to its parent compound, influencing various cellular processes such as calcium signaling and neurotransmitter release.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a relatively short half-life. Studies show that the mean plasma elimination half-life is approximately 5.8 hours , suggesting rapid metabolism and clearance from the body . This characteristic could influence dosing schedules in clinical settings.

Cellular and Molecular Effects

This compound exhibits several biological effects at the cellular level:

- Inhibition of Hormonal Release : It depresses the release of hypothalamic and hypophyseal hormones, which can affect various physiological functions.

- Antitumor Activity : Recent studies have highlighted its potential in oncology, particularly against cisplatin-resistant bladder urothelial carcinoma (UC). Trifluoperazine has been shown to induce apoptosis and cell cycle arrest in resistant cancer cells by downregulating anti-apoptotic factors such as Bcl-xL .

Case Studies

-

Cisplatin-Resistant Urothelial Carcinoma :

- Study Findings : Trifluoperazine effectively resensitized cisplatin-resistant UC cells to chemotherapy. In vitro experiments demonstrated dose-dependent cytotoxicity and apoptosis induction at concentrations ranging from 10 to 45 μM. In vivo models confirmed significant tumor suppression when combined with cisplatin treatment .

- Triple-Negative Breast Cancer (TNBC) :

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to its parent compound:

| Activity | Trifluoperazine | This compound |

|---|---|---|

| Dopamine D2 Receptor Antagonism | Strong | Moderate |

| Alpha-1A Adrenergic Receptor Antagonism | Strong | Moderate |

| Calmodulin Binding | High Affinity | Reduced Affinity |

| Antitumor Activity | Limited | Enhanced |

| Apoptosis Induction | Moderate | Significant |

属性

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLPXYMIYHZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935093 | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549-88-8 | |

| Record name | Trifluoperazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001549888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of Trifluoperazine in rats?

A1: Following oral administration, Trifluoperazine is rapidly metabolized and excreted in rats. A significant portion of the administered dose is found in the feces, with a smaller percentage excreted in the urine. [] Trifluoperazine sulfoxide is a identified metabolite, although it represents a minor metabolic product in tissues. []

Q2: How does the distribution of Trifluoperazine and this compound differ in rats?

A2: After a low oral dose of Trifluoperazine, the parent drug and its metabolite, this compound, exhibit distinct distribution patterns. Notably, this compound is not detected in the brain. In contrast, Trifluoperazine shows significant association with brain microsomes at the time of peak brain concentration. Interestingly, this difference in distribution is not observed after intraperitoneal administration of Trifluoperazine. []

Q3: Is this compound a potent antagonist of calmodulin?

A3: No, studies indicate that this compound exhibits significantly lower affinity for calmodulin compared to its parent compound, Trifluoperazine. This difference in affinity is reflected in its reduced ability to inhibit calmodulin-dependent processes. [, , , ] For instance, this compound demonstrates minimal impact on lactate dehydrogenase activity and protein release in Hymenolepis diminuta, contrasting with the significant effects observed with Trifluoperazine. []

Q4: Can you provide examples of how the lower calmodulin affinity of this compound translates to reduced biological activity compared to Trifluoperazine?

A4: Several studies highlight the functional consequences of the reduced calmodulin affinity of this compound. For example, this compound shows negligible inhibitory effects on lysosomal enzyme release from human polymorphonuclear leukocytes, while Trifluoperazine potently inhibits this process. [] Similarly, this compound displays minimal inhibition of ADP-stimulated respiration in mitochondria, whereas Trifluoperazine effectively inhibits this process, suggesting a role for calmodulin in regulating the mitochondrial ATPase. [] These findings underscore the importance of calmodulin binding for the biological activity of Trifluoperazine and highlight the diminished activity of its sulfoxide metabolite.

Q5: Are there any specific structural features in Trifluoperazine that are essential for its interaction with calmodulin?

A5: While the exact binding site of Trifluoperazine on calmodulin is not explicitly detailed in these papers, the data suggests that the trifluoromethyl group and the piperazine ring of Trifluoperazine are crucial for its interaction with calmodulin and subsequent biological activity. [] The importance of these structural features is further supported by the observation that other phenothiazines with varying lipophilicity exhibit different levels of activity. []

Q6: How was this compound quantified in plasma in the context of pharmacokinetic studies?

A6: Researchers developed a highly specific radioimmunoassay (RIA) for the quantification of this compound in plasma. This RIA demonstrated a high degree of specificity for this compound, even in the presence of Trifluoperazine and other major metabolites. [] The development of this specific RIA allowed for the direct determination of this compound plasma concentrations following oral administration of Trifluoperazine to human volunteers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。